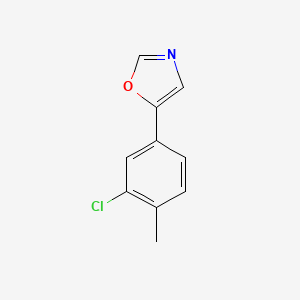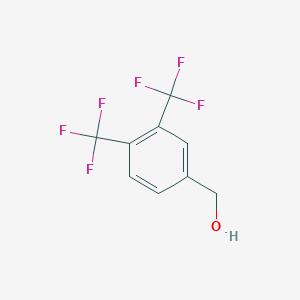
3-(Trifluoromethylsulfinyl)aniline; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethylsulfinyl)aniline, or 3-TFSA, is a compound with a molecular formula of C7H6F3NO2S. It is an organosulfur compound that has been studied for its potential applications in the fields of organic synthesis, biochemistry, and medicine.
科学的研究の応用
3-TFSA has been studied for its potential applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 3-TFSA has been used as a reagent for the synthesis of fluorinated amino acids and peptides. In medicine, 3-TFSA has been used as a reagent for the synthesis of novel pharmaceuticals.
作用機序
3-TFSA has been studied for its potential mechanism of action in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA is believed to act as a nucleophilic reagent, reacting with electrophilic substrates to form covalent bonds. In biochemistry, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form fluorinated amino acids and peptides. In medicine, 3-TFSA is believed to act as a fluorinating agent, reacting with nucleophilic substrates to form novel pharmaceuticals.
Biochemical and Physiological Effects
3-TFSA has been studied for its potential biochemical and physiological effects. In general, 3-TFSA is believed to be non-toxic and non-mutagenic. In addition, 3-TFSA is believed to have no adverse effects on the environment.
実験室実験の利点と制限
3-TFSA has several advantages and limitations for lab experiments. The main advantage of 3-TFSA is its high reactivity, which makes it an ideal reagent for organic synthesis, biochemistry, and medicine. The main limitation of 3-TFSA is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
将来の方向性
The potential future directions for 3-TFSA include further exploration of its applications in organic synthesis, biochemistry, and medicine. In organic synthesis, 3-TFSA could be used to synthesize more complex heterocyclic compounds. In biochemistry, 3-TFSA could be used to synthesize more complex fluorinated amino acids and peptides. In medicine, 3-TFSA could be used to synthesize more complex novel pharmaceuticals. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-TFSA.
合成法
3-TFSA can be synthesized by a variety of methods. The most common method involves the reaction of 3-chloro-4-fluorobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces 3-TFSA in high yields. Another method of synthesis involves the reaction of 3-fluoro-4-chlorobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction also produces 3-TFSA in high yields.
特性
IUPAC Name |
3-(trifluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLDSCDCNVJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)

![2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6321535.png)

